1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate
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Overview
Description
Hexanedioic acid, mixed esters with C10-rich C9-11-isoalcs. and pentaerythritol is a complex ester compound. It is derived from hexanedioic acid (also known as adipic acid), which is a dicarboxylic acid, and mixed esters of C10-rich C9-11 isoalcohols and pentaerythritol. This compound is known for its versatile applications in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, mixed esters with C10-rich C9-11-isoalcs. and pentaerythritol typically involves esterification reactions. Hexanedioic acid reacts with C10-rich C9-11 isoalcohols and pentaerythritol under acidic conditions to form the desired ester. The reaction is usually catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The esterification process is optimized to achieve high yields and purity of the final product. After the reaction, the mixture is subjected to purification steps such as distillation and crystallization to isolate the pure ester compound.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, mixed esters with C10-rich C9-11-isoalcs. and pentaerythritol can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanedioic acid and C10-rich C9-11 isoalcohols.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
Hexanedioic acid, mixed esters with C10-rich C9-11-isoalcs. and pentaerythritol has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its use in medical devices and implants, where its chemical stability and non-toxicity are advantageous.
Industry: Utilized in the manufacture of lubricants, adhesives, and coatings, where it imparts desirable properties such as improved viscosity and thermal stability.
Mechanism of Action
The mechanism of action of hexanedioic acid, mixed esters with C10-rich C9-11-isoalcs. and pentaerythritol involves its interaction with various molecular targets and pathways. In drug delivery systems, the ester compound can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release. In polymer applications, the ester groups interact with polymer chains, enhancing their flexibility and mechanical properties.
Comparison with Similar Compounds
Hexanedioic acid, mixed esters with C10-rich C9-11-isoalcs. and pentaerythritol can be compared with other similar ester compounds such as:
Hexanedioic acid, bis(2-ethylhexyl) ester: Known for its use as a plasticizer in PVC production.
Phthalic acid esters: Commonly used plasticizers with similar applications but different chemical structures.
Sebacic acid esters: Used in similar applications but derived from a different dicarboxylic acid.
The uniqueness of hexanedioic acid, mixed esters with C10-rich C9-11-isoalcs. and pentaerythritol lies in its specific combination of hexanedioic acid, C10-rich C9-11 isoalcohols, and pentaerythritol, which imparts unique properties such as enhanced thermal stability and compatibility with various polymers.
Properties
Molecular Formula |
C21H40O9 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate |
InChI |
InChI=1S/C21H40O9/c1-15(14-22)10-6-4-3-5-9-13-29-17(24)11-7-8-12-18(25)30-21(28)20(27)19(26)16(2)23/h15-16,19-23,26-28H,3-14H2,1-2H3/t15-,16+,19+,20+,21-/m0/s1 |
InChI Key |
FFZJWGDSUFBPRE-ADDNLYQESA-N |
Isomeric SMILES |
C[C@@H](CCCCCCCOC(=O)CCCCC(=O)O[C@@H]([C@@H]([C@@H]([C@@H](C)O)O)O)O)CO |
Canonical SMILES |
CC(CCCCCCCOC(=O)CCCCC(=O)OC(C(C(C(C)O)O)O)O)CO |
Origin of Product |
United States |
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